BenchChemオンラインストアへようこそ!

trans-Tramadol

Analgesic Pharmacology Stereochemistry Quality Control

Sourcing trans-Tramadol (CAS 152538-36-8) as the EP Impurity A free base is critical for quantitative control of the inactive cis-isomer in pharmaceutical-grade tramadol. Its distinct stereochemistry underpins the dual μ-opioid and monoamine reuptake inhibition mechanisms essential for analgesic synergy, a profile absent in cis-isomer impurities or alternative analgesics. Ideal for CYP2D6 prodrug activation studies and chiral bioanalytical assay development.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 152538-36-8
Cat. No. B1585526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Tramadol
CAS152538-36-8
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m0/s1
InChIKeyTVYLLZQTGLZFBW-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Tramadol (CAS 152538-36-8): Stereochemical Foundation for Opioid and Monoaminergic Pharmacology


trans-Tramadol (CAS 152538-36-8) is a stereoisomer of the centrally acting analgesic tramadol, existing as a pair of enantiomers, (+)-trans-tramadol and (−)-trans-tramadol, which together constitute the active pharmaceutical ingredient in commercial tramadol formulations [1]. This compound is a synthetic 4-phenylpiperidine analog that exerts its analgesic effects through a dual mechanism of action: agonism at the μ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake [2]. Unlike the cis-isomer, which is primarily considered a process impurity with negligible analgesic activity [3], the trans-diastereomer is the pharmacologically relevant form, with its enantiomers exhibiting complementary and synergistic interactions that underpin tramadol's clinical efficacy [4].

Why trans-Tramadol Cannot Be Interchanged with Other Opioids or Its cis-Isomer: The Critical Role of Stereochemistry


Substituting trans-tramadol with its cis-diastereomer or with other centrally acting analgesics like tapentadol is not pharmacologically equivalent due to profound differences in stereoselective pharmacodynamics and pharmacokinetics. The cis-isomer of tramadol is a process impurity with minimal analgesic efficacy, and its presence in formulations is strictly controlled by pharmacopoeial standards [1]. In contrast, the enantiomers of trans-tramadol display distinct and complementary receptor binding profiles and monoamine uptake inhibition, which together produce a synergistic antinociceptive effect not achievable with either enantiomer alone [2]. Furthermore, compared to tapentadol, trans-tramadol's reliance on CYP2D6-mediated metabolism to its active M1 metabolite introduces significant inter-individual pharmacokinetic variability, a limitation that tapentadol was specifically designed to circumvent [3]. The quantitative evidence below delineates these critical differentiators.

trans-Tramadol: Quantitative Differentiation from cis-Tramadol, Tapentadol, and Enantiomeric Fractions


Analgesic Activity: trans-Tramadol vs. cis-Tramadol – A Qualitative Difference

The trans-diastereomer of tramadol is the pharmacologically active form, while the cis-diastereomer is considered an inactive process impurity. Patent literature indicates that commercial tramadol hydrochloride is specified to be substantially free of the cis-isomer, with acceptable cis/trans ratios ranging from 85:15 to 98:2, underscoring the trans-isomer's critical role in analgesic activity [1].

Analgesic Pharmacology Stereochemistry Quality Control

μ-Opioid Receptor Affinity: trans-Tramadol vs. Its Active M1 Metabolite and Tapentadol

Racemic trans-tramadol exhibits weak intrinsic affinity for the human μ-opioid receptor (MOR) with a Ki of 2.4 μM, requiring metabolic activation to its O-desmethyl metabolite (M1) for potent opioid agonism. (+)-M1 displays a Ki of 3.4 nM, which is approximately 700-fold higher affinity [1]. In contrast, tapentadol does not require metabolic activation and binds directly to MOR with a Ki of 0.5 μM, but its functional activity is similar to that of (+)-M1 [2].

Receptor Pharmacology Binding Affinity Analgesic Potency

Monoamine Reuptake Inhibition: Differential Potency of trans-Tramadol Enantiomers

The enantiomers of trans-tramadol exhibit complementary monoamine reuptake inhibition profiles. The (+)-enantiomer is a more potent inhibitor of serotonin (5-HT) uptake (Ki = 0.53 μM), while the (−)-enantiomer preferentially inhibits norepinephrine (NE) uptake (Ki = 0.43 μM) [1]. This is a key differentiator from tapentadol, which primarily inhibits NE reuptake (Ki = 0.66 μM) with negligible effect on 5-HT reuptake [2].

Serotonin Norepinephrine Reuptake Inhibition Chiral Pharmacology

Pharmacokinetic Stereoselectivity: (+)-trans-Tramadol Exhibits Greater Systemic Exposure than (-)-trans-Tramadol in Humans

In a study of 12 healthy volunteers administered oral trans-tramadol hydrochloride sustained-release tablets, the (+)-enantiomer demonstrated significantly higher serum concentrations and greater systemic exposure compared to the (−)-enantiomer at steady state. Cmax, Cmin, Cav, AUC0→∞, and T1/2 all showed significant differences (P<0.05) [1].

Pharmacokinetics Stereoselectivity Bioavailability

Synergistic Antinociception: The Racemic Mixture of trans-Tramadol Enantiomers is More Potent than the Sum of Its Parts

The racemic mixture of (+)- and (−)-trans-tramadol exhibits synergistic antinociception in multiple preclinical pain models. In the acetylcholine-induced abdominal constriction test, the ED50 values for (+)-trans-tramadol and (−)-trans-tramadol were 14.1 μg i.t. and 35.0 μg i.t., respectively. The racemate was significantly more potent (P<0.05) than the theoretical additive effect, demonstrating synergy [1].

Synergy Isobolographic Analysis Pain Models

Plasma Protein Binding Stereoselectivity: (+)-trans-Tramadol Has Higher Free Fraction than (-)-trans-Tramadol in Rats

In rats, trans-tramadol exhibits stereoselective plasma protein binding. The (+)-trans-tramadol enantiomer shows higher total and free plasma concentrations compared to (−)-trans-tramadol, with a lower plasma protein binding rate. No significant stereoselective differences were observed for the M1 metabolite [1].

Plasma Protein Binding Stereoselectivity Free Drug Concentration

Recommended Applications for trans-Tramadol Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Quality Control of Tramadol Formulations

Given its designation as Tramadol EP Impurity A [1], trans-tramadol (free base) is an essential reference standard for the quantification and control of the cis-isomer impurity in pharmaceutical-grade tramadol hydrochloride. Procurement of high-purity trans-tramadol is critical for analytical method development and validation, particularly in HPLC and capillary electrophoresis methods designed to meet pharmacopoeial specifications [2].

In Vivo Pharmacology Studies Requiring a Prodrug μ-Opioid Agonist with Monoaminergic Activity

trans-Tramadol's low intrinsic μ-opioid receptor affinity (Ki = 2.4 μM) and its reliance on CYP2D6-mediated metabolism to the high-affinity (+)-M1 metabolite (Ki = 3.4 nM) make it an ideal tool compound for investigating prodrug activation pathways and the impact of genetic polymorphisms on analgesic response [3]. This contrasts sharply with tapentadol (Ki = 0.5 μM), which does not require metabolic activation [4].

Mechanistic Studies of Synergistic Antinociception and Monoamine Transporter Interactions

The documented synergy between (+)- and (−)-trans-tramadol enantiomers [5] and their complementary inhibition of serotonin (Ki = 0.53 μM) and norepinephrine (Ki = 0.43 μM) reuptake [5] position trans-tramadol as a valuable research tool for dissecting the interplay between opioid and monoaminergic mechanisms in pain modulation. This is particularly relevant for studies on neuropathic pain where balanced serotonergic and noradrenergic activity is therapeutically beneficial [6].

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP2D6

Because trans-tramadol's analgesic effect is contingent upon CYP2D6-catalyzed O-demethylation to M1, it serves as an excellent probe substrate for assessing CYP2D6 activity in vivo and for investigating pharmacokinetic drug-drug interactions with CYP2D6 inhibitors [7]. Its stereoselective pharmacokinetics (higher exposure of the (+)-enantiomer) [8] also make it suitable for chiral pharmacokinetic studies and the development of stereospecific bioanalytical assays.

Quote Request

Request a Quote for trans-Tramadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.